molecular formula C22H29NO3S B2580084 2-(4-(tert-butyl)phenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 1203180-51-1

2-(4-(tert-butyl)phenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No. B2580084
CAS RN: 1203180-51-1
M. Wt: 387.54
InChI Key: FRRKTBXOLDSCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(tert-butyl)phenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H29NO3S and its molecular weight is 387.54. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Acetylation

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcases the relevance of complex acetamide derivatives in drug synthesis. Using immobilized lipase as a catalyst, this process emphasizes the significance of acyl donors and reaction conditions in achieving desired outcomes, highlighting the utility of acetamide derivatives in chemoselective synthesis processes (Magadum & Yadav, 2018).

Hydrogen Bonding in Structural Chemistry

Research into substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides reveals intricate hydrogen-bonding patterns. These patterns are crucial for understanding the assembly of molecules into chains or sheets, which is fundamental in the design of molecular structures and materials (López et al., 2010).

Novel Coordination Complexes

The synthesis and characterization of novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives shed light on the role of hydrogen bonding in self-assembly processes. This research also explores the antioxidant activities of these complexes, demonstrating the potential of acetamide derivatives in developing compounds with significant biological activities (Chkirate et al., 2019).

Synthesis of Complex Esters

The creation of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]acetate from acetamide derivatives exemplifies the versatility of these compounds in synthesizing complex esters. This process involves multiple steps, including esterification and reaction with tert-butyl nitrate ester, showcasing the utility of acetamide derivatives in intricate synthetic pathways (Guo-fu, 2012).

Magnetic and Conductive Polymers

Research into polyradicals and conjugated polymers, such as poly(3-phenylgalvinoxylthiophene), highlights the use of acetamide derivatives in creating materials with unique magnetic and conductive properties. These studies demonstrate the potential of acetamide derivatives in the development of new materials for applications in electronics and nanotechnology (Miyasaka, Yamazaki, & Nishide, 2001).

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3S/c1-21(2,3)17-6-8-18(9-7-17)26-15-20(24)23-16-22(10-12-25-13-11-22)19-5-4-14-27-19/h4-9,14H,10-13,15-16H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRKTBXOLDSCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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